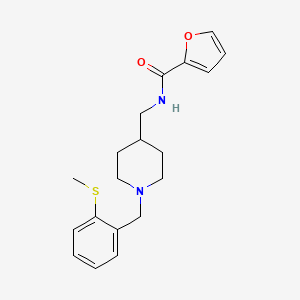
4-Chloro-N-methoxy-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H9ClN2O2 . It has a molecular weight of 200.62 . The compound is also known by its IUPAC name, 4-chloro-N-methoxy-N-methylnicotinamide .
Molecular Structure Analysis
The InChI code for 4-Chloro-N-methoxy-N-methylnicotinamide is 1S/C8H9ClN2O2/c1-11(13-2)8(12)6-5-10-4-3-7(6)9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Chloro-N-methoxy-N-methylnicotinamide is a liquid at 20 degrees Celsius . It has a refractive index of 1.55 . More detailed physical and chemical properties may be available from suppliers or in material safety data sheets.Aplicaciones Científicas De Investigación
Synthesis and Optical Properties of Metal Complexes : Barberis and Mikroyannidis (2006) studied the synthesis and optical properties of aluminum and zinc complexes using substituted 2-styryl-8-quinolinol, derived from reactions involving 4-Methyl(methoxy or chloro)benzaldehyde. These complexes exhibited improved thermal stability and processability compared to reference complexes, emitting blue-green light with photoluminescence in organic solvents (Barberis & Mikroyannidis, 2006).
Synthesis and Structure Verification of Chlorinated Compounds : Knuutinen et al. (1988) synthesized and verified the structure of chlorinated 4-Methoxyphenols as models for metabolites of chlorophenolic compounds. This study provided detailed spectral data for these compounds, aiding in the understanding of their properties (Knuutinen et al., 1988).
Chemical Reactions of Indole Derivatives : Gérard-Monnier et al. (1998) found that 1-methyl-2-phenylindole reacts under specific conditions to yield a stable chromophore, which can be useful for colorimetric assays of lipid peroxidation. This demonstrates the potential of certain chemical reactions involving methoxy compounds in analytical applications (Gérard-Monnier et al., 1998).
N1-methylnicotinamide in Drug Interaction Studies : Müller et al. (2014) proposed N1-methylnicotinamide as an in vivo probe for drug interactions involving renal cation transporters. This study highlights the potential use of N1-methylnicotinamide derivatives in pharmacological research (Müller et al., 2014).
Scientometric Analysis of 2,4-D Herbicide Toxicity : Zuanazzi et al. (2020) conducted a scientometric review on 2,4-D herbicide toxicity, demonstrating the importance of advanced data analysis methods in understanding the environmental and toxicological impact of chemicals like 4-Chloro-N-methoxy-N-methylnicotinamide (Zuanazzi et al., 2020).
Characterization of Compounds from Lichen : Aravind et al. (2014) identified and characterized compounds from the chloroform extract of lichen, which included 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid. These compounds exhibited antimicrobial and anticancer activities, indicating the potential of similar methoxy compounds in medical research (Aravind et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-N-methoxy-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-5-10-4-3-7(6)9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXVQDBXTHEACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CN=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide](/img/structure/B2834650.png)
![Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2834652.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2834654.png)
![N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2834655.png)
![ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2834656.png)

![2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2834662.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2834663.png)
![2-(3,4-dichlorophenyl)-N-(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide](/img/structure/B2834664.png)
![1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2834665.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834666.png)


